
2-Chloro-2,2-difluoroacetaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoroacetaldehyde hydrate is a chemical compound with the molecular formula C2H2ClF2O It is a hydrate form of 2-chloro-2,2-difluoroacetaldehyde, which is characterized by the presence of chlorine and fluorine atoms attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,2-difluoroacetaldehyde hydrate typically involves the reaction of chlorodifluoromethane with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are closely monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoroacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Chloro-2,2-difluoroacetic acid.
Reduction: 2-Chloro-2,2-difluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2,2-difluoroacetaldehyde hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2,2-difluoroacetaldehyde hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context of the application.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetaldehyde hydrate: Similar in structure but with three fluorine atoms instead of two fluorine and one chlorine.
2-Chloro-2,2,2-trifluoroethanol: Contains an additional fluorine atom and an alcohol group.
2,2-Difluoroacetaldehyde: Lacks the chlorine atom present in 2-chloro-2,2-difluoroacetaldehyde hydrate.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C2H3ClF2O2 |
|---|---|
Molecular Weight |
132.49 g/mol |
IUPAC Name |
2-chloro-2,2-difluoroacetaldehyde;hydrate |
InChI |
InChI=1S/C2HClF2O.H2O/c3-2(4,5)1-6;/h1H;1H2 |
InChI Key |
IXBXGDDHRMKTGN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(F)(F)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


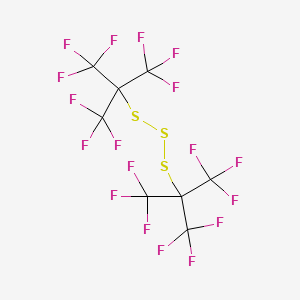


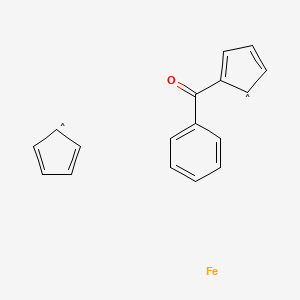
![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

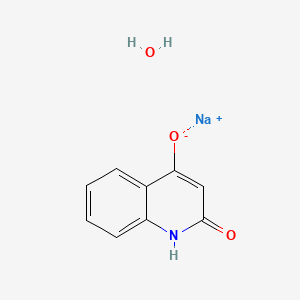
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
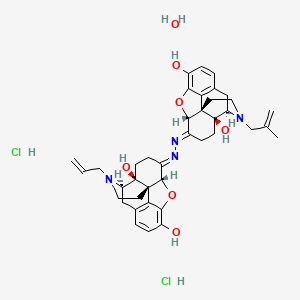
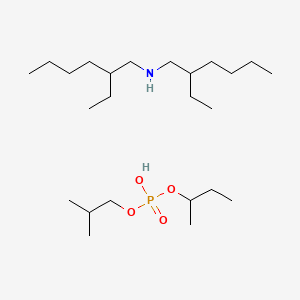


![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)

